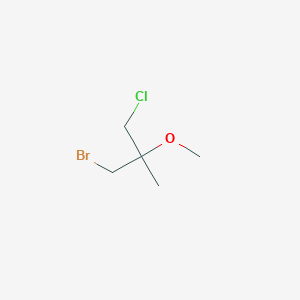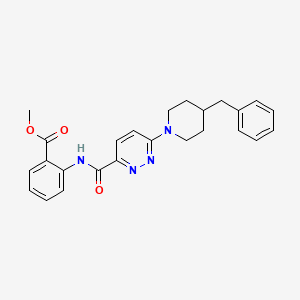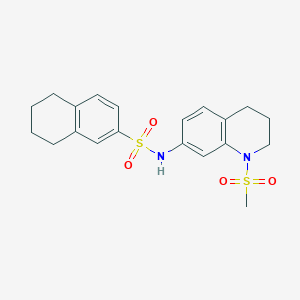![molecular formula C21H23N5O3 B2583178 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine CAS No. 2097932-98-2](/img/structure/B2583178.png)
4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine is a synthetic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine typically involves multiple steps, starting from commercially available starting materials
Industrial Production Methods
For industrial-scale production, optimized reaction conditions such as temperature, solvent choice, and catalysts are employed to ensure high yield and purity. The processes may also include purification steps like recrystallization, chromatography, or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially converting it into more oxidized derivatives.
Reduction: It may also participate in reduction reactions, yielding reduced forms.
Substitution: Various substitution reactions can occur, especially involving the methoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Typical reagents include halogens or nucleophiles under conditions such as heat or light exposure.
Major Products Formed
The major products depend on the specific reactions undertaken and the conditions applied. For example, oxidation may yield higher-order pyrazole derivatives, while reduction could lead to simpler, more hydrogen-rich forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing other complex molecules.
Biology
In biology, researchers explore its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry
Industrially, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
Molecular Targets
The compound may interact with specific molecular targets like enzymes or receptors, modulating their activity to exert its effects.
Pathways Involved
It could influence various biochemical pathways, potentially affecting cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Unique Characteristics
Compared to similar compounds, 4-({1-[3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine stands out due to its unique combination of a pyrimidine core with pyrazole and pyrrolidine moieties, which may confer specific reactivity and biological activity.
Similar Compounds
4-({1-[3-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine
4-({1-[3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine
These related compounds share the core structure but have different substituents, impacting their properties and applications.
Hope this covers what you needed! If there's anything specific you'd like more detail on, let me know.
Propriétés
IUPAC Name |
[5-(2-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-22-10-8-20(23-14)29-15-9-11-26(13-15)21(27)18-12-17(24-25(18)2)16-6-4-5-7-19(16)28-3/h4-8,10,12,15H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVKBZYUZGMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2583097.png)
![3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2583098.png)


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-iodobenzamide](/img/structure/B2583101.png)





![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)


